2-Acetyl-6-methylisonicotinic acid
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Overview
Description
2-Acetyl-6-methylisonicotinic acid is an organic compound with the molecular formula C9H9NO3. It contains a pyridine ring substituted with an acetyl group at the 2-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methylisonicotinic acid typically involves the acetylation of 6-methylisonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where 6-methylisonicotinic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Acetyl-6-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Isonicotinic acid: A related compound with a similar pyridine ring structure but without the acetyl and methyl substitutions.
6-Methylisonicotinic acid: Similar to 2-Acetyl-6-methylisonicotinic acid but lacks the acetyl group.
2-Acetylisonicotinic acid: Similar but lacks the methyl group at the 6-position
Uniqueness: this compound is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-acetyl-6-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-5-3-7(9(12)13)4-8(10-5)6(2)11/h3-4H,1-2H3,(H,12,13) |
InChI Key |
WGTNVHDIBOMCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)C)C(=O)O |
Origin of Product |
United States |
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